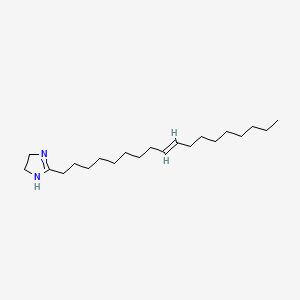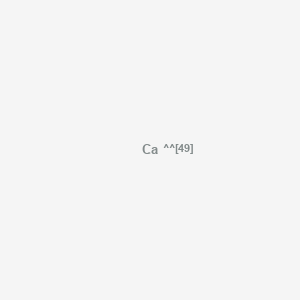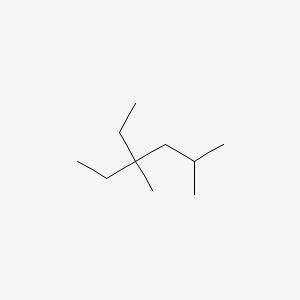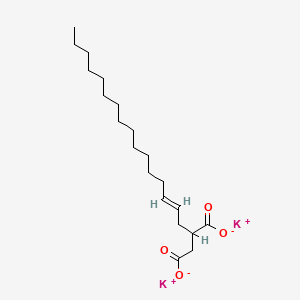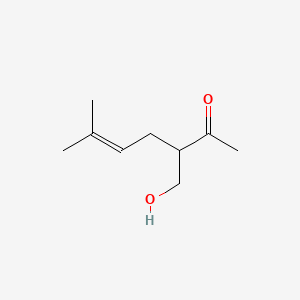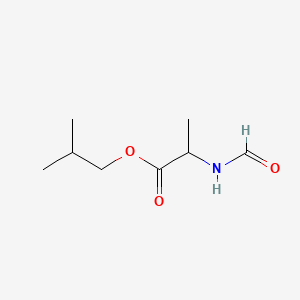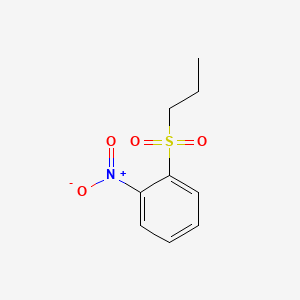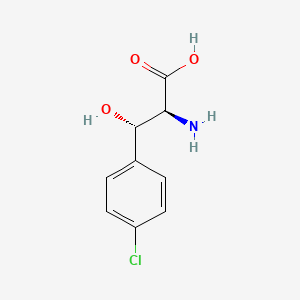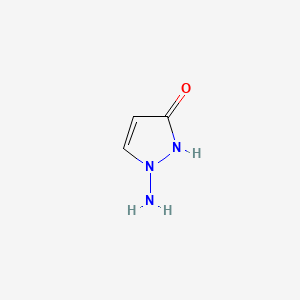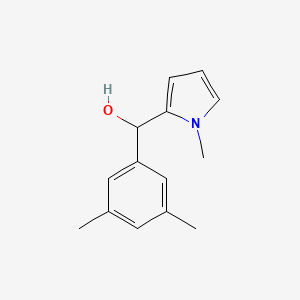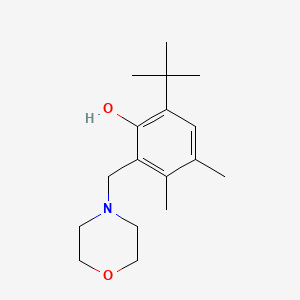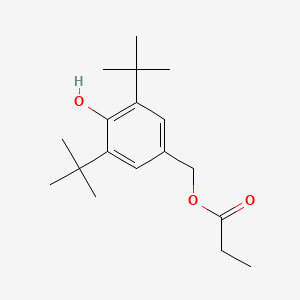
3,5-Di-tert-butyl-4-hydroxybenzyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Di-tert-butyl-4-hydroxybenzyl propionate: is an organic compound with the molecular formula C18H28O3 . It is a derivative of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, where the hydroxyl group is esterified with propionic acid. This compound is known for its antioxidant properties and is used in various applications, including as a stabilizer in polymers and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl propionate typically involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol with propionic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,5-Di-tert-butyl-4-hydroxybenzyl propionate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the propionate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,5-Di-tert-butyl-4-hydroxybenzyl propionate is used as an intermediate in the synthesis of various organic compounds. Its antioxidant properties make it valuable in the stabilization of polymers and other materials.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the prevention of oxidative damage in cells and tissues.
Industry: In the industrial sector, the compound is used as a stabilizer in plastics, rubber, and other materials to prevent degradation due to oxidation.
Mécanisme D'action
The antioxidant activity of 3,5-di-tert-butyl-4-hydroxybenzyl propionate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound’s molecular structure, with its bulky tert-butyl groups, provides steric hindrance that enhances its stability and effectiveness as an antioxidant.
Comparaison Avec Des Composés Similaires
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Comparison:
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: This compound is the precursor to 3,5-di-tert-butyl-4-hydroxybenzyl propionate and shares similar antioxidant properties. the esterified form (propionate) may exhibit different solubility and reactivity characteristics.
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid: This compound is structurally similar but contains a carboxylic acid group instead of a propionate ester. It is also known for its antioxidant properties but may have different applications due to its acidic nature.
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: This compound contains an aldehyde group and is used as an intermediate in organic synthesis. Its reactivity differs significantly from the propionate ester due to the presence of the aldehyde functional group.
Propriétés
Numéro CAS |
89022-83-3 |
|---|---|
Formule moléculaire |
C18H28O3 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
(3,5-ditert-butyl-4-hydroxyphenyl)methyl propanoate |
InChI |
InChI=1S/C18H28O3/c1-8-15(19)21-11-12-9-13(17(2,3)4)16(20)14(10-12)18(5,6)7/h9-10,20H,8,11H2,1-7H3 |
Clé InChI |
IHHBZEDPSGRLEW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


